Methyl 3-methyl-2-(methylamino)butanoate
CAS No.:
Cat. No.: VC18275417
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO2 |
|---|---|
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | methyl 3-methyl-2-(methylamino)butanoate |
| Standard InChI | InChI=1S/C7H15NO2/c1-5(2)6(8-3)7(9)10-4/h5-6,8H,1-4H3 |
| Standard InChI Key | OYBIEHUKFOTBGD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)OC)NC |
Introduction
Structural Characteristics
Methyl 3-methyl-2-(methylamino)butanoate (molecular formula: ) features a branched carbon chain with a methylamino group at the second position and a methyl ester at the terminal carboxyl group. The SMILES notation (CC(C)C(C(=O)OC)NC) and InChIKey (OYBIEHUKFOTBGD-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . The compound’s hydrochloride salt (CAS 138326-61-1) is structurally similar but includes a chloride counterion, altering its physical properties .
Physical and Chemical Properties
Molecular and Spectral Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 145.20 g/mol (free base) | |
| 181.66 g/mol (hydrochloride) | ||
| Melting Point | 140–141°C (hydrochloride) | |
| Predicted CCS ([M+H]+) | 133.0 Ų |
The collision cross section (CCS) values, critical for mass spectrometry applications, vary with adducts. For example, the [M+Na]+ adduct has a CCS of 141.2 Ų .
Applications in Research and Industry
Medicinal Chemistry
As a building block, this compound facilitates the synthesis of pharmacologically active molecules. Its methylamino group enables interactions with biological targets, such as neurotransmitter receptors or metabolic enzymes. For instance, derivatives of similar esters are explored for their potential in treating neurological disorders .
Material Science
The compound’s ester moiety contributes to its utility in polymer synthesis, where it may act as a crosslinking agent or monomer modifier.
Agrochemical Development
In agrochemical research, methyl 3-methyl-2-(methylamino)butanoate serves as a precursor for herbicides and pesticides, leveraging its nitrogen-rich structure to enhance bioactivity.
Biological Activity and Mechanisms
Though direct studies on this compound are sparse, its structural analogs exhibit receptor modulation and enzyme inhibition. For example, N-methyl-D-valine derivatives interact with ionotropic receptors, altering neuronal signaling . The methylamino group’s basicity likely facilitates protonation at physiological pH, enhancing binding affinity to biological targets.
Analytical Characterization
Mass Spectrometry
The compound’s predicted CCS values enable identification via ion mobility spectrometry. For instance, the [M+H]+ ion (m/z 146.11756) correlates with a CCS of 133.0 Ų .
Chromatography
Reverse-phase HPLC with UV detection is recommended for purity assessment, leveraging the ester group’s UV absorbance.
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